

# An In-depth Technical Guide on the Toxicological Profile of O1918

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | O1918    |           |
| Cat. No.:            | B7910220 | Get Quote |

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of **O1918**. It is intended for researchers, scientists, and drug development professionals. A significant portion of standard toxicological data required for a complete safety assessment is not publicly available.

#### Introduction

**O1918** is a synthetic, cannabidiol-related compound that has garnered interest in pharmacological research due to its activity as a ligand for the orphan G protein-coupled receptors GPR18 and GPR55.[1][2] These receptors are considered part of the expanded endocannabinoid system and are implicated in various physiological processes. **O1918** is primarily utilized as a research tool to investigate the functions of these receptors.[2] This guide provides a comprehensive overview of the known toxicological and pharmacological effects of **O1918** based on available scientific literature.

### **Mechanism of Action**

**O1918** is characterized as an antagonist or a biased agonist at GPR18 and GPR55.[3][4] It is reported to have no binding affinity for the classical cannabinoid receptors CB1 and CB2.[3] The interaction of **O1918** with GPR18 and GPR55 can modulate several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the p44/42 MAPK (ERK1/2) pathway.[5]



# **Signaling Pathways**

The following diagrams illustrate the signaling pathways influenced by O1918.



Click to download full resolution via product page

Caption: GPR55 Signaling Pathway Modulation by O1918.



Click to download full resolution via product page

Caption: GPR18 Signaling Pathway and the Biased Activity of O1918.





Click to download full resolution via product page

Caption: Overview of the p44/42 MAPK (ERK1/2) Signaling Cascade.

# Observed Toxicological and Pharmacological Effects

To date, comprehensive toxicological studies on **O1918** are scarce in publicly available literature. The majority of the information comes from a study investigating its chronic administration in a diet-induced obesity model in rats.



| Parameter                   | Observation in Diet-<br>Induced Obese Rats                                                | Citation |
|-----------------------------|-------------------------------------------------------------------------------------------|----------|
| Pro-inflammatory Cytokines  | Upregulation of circulating IL- $1\alpha$ , IL-2, IL- $17\alpha$ , IL- $18$ , and RANTES. | [1]      |
| Liver Function              | Increased plasma Aspartate Aminotransferase (AST) levels.                                 | [1]      |
| Kidney Function             | Improved albuminuria.                                                                     | [1]      |
| Body Weight and Composition | No significant alteration in body weight or fat composition.                              | [1]      |

It is important to note that a related atypical cannabinoid, O-1602, was reported to cause gross morphological changes in the liver and kidney in the same study, suggesting potential for organ toxicity within this class of compounds.[1]

## **Data Presentation: Quantitative Toxicological Data**

A thorough search of scientific databases and regulatory documents did not yield any publicly available quantitative toxicological data for **O1918**. Therefore, the following key toxicological parameters remain undetermined:

| Parameter                                                 | Value         |
|-----------------------------------------------------------|---------------|
| LD50 (Median Lethal Dose)                                 | Not Available |
| NOAEL (No-Observed-Adverse-Effect Level)                  | Not Available |
| IC50 (Half-maximal Inhibitory Concentration) for Toxicity | Not Available |

Furthermore, there is no publicly available information on the following standard toxicological assessments for **O1918**:

Genotoxicity/Mutagenicity (e.g., Ames test)



- Reproductive and Developmental Toxicity
- Carcinogenicity
- Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) Profile

The absence of this data significantly limits a comprehensive assessment of the toxicological profile of **O1918**.

# **Experimental Protocols**

The following are summaries of the experimental protocols from a key study investigating the effects of **O1918**.

Chronic Administration in Diet-Induced Obese Rats

- Animal Model: Male Sprague-Dawley rats.[6]
- Diet: Rats were fed a high-fat diet (40% digestible energy from lipids) for 9 weeks to induce obesity.[6]
- Treatment: Following the diet-induced obesity period, rats were administered daily
  intraperitoneal injections of O1918 at a dose of 1 mg/kg for 6 weeks. A vehicle control group
  (0.9% saline/0.75% Tween 80) was also included.[6]
- Parameters Measured: Body weight, body composition, food consumption, organ weights, blood pressure, blood glucose control, circulating levels of pro-inflammatory cytokines, and plasma AST were assessed.[1][6]

## Conclusion

**O1918** is a valuable research compound for elucidating the roles of GPR18 and GPR55. The available data suggests that chronic administration may lead to a pro-inflammatory state and potential liver effects, as indicated by elevated plasma AST levels in a rat model of diet-induced obesity. However, a comprehensive toxicological profile of **O1918** is currently unavailable in the public domain. Critical data on acute and chronic toxicity, genotoxicity, reproductive toxicity, and ADME properties are lacking. Therefore, caution should be exercised when handling and



interpreting data related to **O1918**, and further toxicological studies are warranted to establish a complete safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-1918 Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological Profile of O1918]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7910220#o1918-toxicological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com